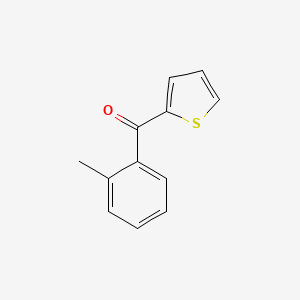

![molecular formula C15H14N4OS B5552742 N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves strategic functionalization to introduce various moieties that can influence the compound's activity and properties. For example, the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties as new anti-TB agents illustrate the complexity and creativity involved in the synthesis of such compounds (Li et al., 2020). These processes often involve multiple steps, including ring closure reactions, and are tailored to introduce specific functional groups that confer desired biological activities or chemical properties.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is crucial for their chemical behavior and interaction with biological targets. Studies such as the synthesis, crystal structure, and DFT study of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide have shown the importance of crystallographic and conformational analyses in understanding these compounds (Qin et al., 2019). These analyses provide insights into the compound's geometry, electronic structure, and potential reactivity, which are essential for predicting its interactions and functionalities.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Compounds bearing the imidazo[1,2-a]pyridine scaffold have been investigated for their antimycobacterial activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides have been designed, synthesized, and evaluated against Mycobacterium tuberculosis (MTB) strains, including drug-sensitive and drug-resistant strains. Compounds with specific linkers and substituents have shown considerable activity, highlighting the potential of this class for further antimycobacterial agent development (Lv et al., 2017).

Synthesis and Chemical Modifications

Research has also focused on the synthesis and structural modification of imidazo[1,2-a]pyridine derivatives. A study reported a convenient synthesis method for novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, exploring the synthetic versatility and potential biological activity of these fused triazines (Zamora et al., 2004). Another study focused on systematic structure modifications to reduce metabolism mediated by aldehyde oxidase, demonstrating the importance of structural optimization in enhancing drug properties (Linton et al., 2011).

Drug Development and Therapeutic Potential

Several studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives, particularly in treating tuberculosis. New series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties have been synthesized as potent anti-TB agents, showing excellent in vitro activity against MTB H37Rv strain and multidrug-resistant clinical isolates (Li et al., 2020). These findings underscore the significance of this compound class in the development of new treatments for tuberculosis.

Propiedades

IUPAC Name |

N-(2-pyridin-2-ylsulfanylethyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(12-4-5-13-16-7-9-19(13)11-12)18-8-10-21-14-3-1-2-6-17-14/h1-7,9,11H,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCRCLUIVRPLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCNC(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)